5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol
Description
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at position 4 with a methyl group and at position 5 with a [(4,6-dimethylpyrimidin-2-yl)thio]methyl moiety. Its molecular formula is C₁₅H₁₆N₆S₂ (calculated based on structural analogs in and ). Structural analogs, however, demonstrate antimicrobial, antifungal, and antioxidant properties, which may hint at similar applications .
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S2/c1-6-4-7(2)12-9(11-6)17-5-8-13-14-10(16)15(8)3/h4H,5H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYYOULDRUOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Intermediate Formation
The synthesis begins with the preparation of ethyl 2-(4-acetamidophenoxy)acetate (16 ), achieved by esterifying N-(4-hydroxyphenyl)acetamide (14 ) with ethyl bromoacetate (15 ) in ethanol under reflux. Subsequent hydrazinolysis of 16 with hydrazine hydrate yields acetohydrazide 17 , which reacts with 4,6-dimethylpyrimidine-2-thiol in the presence of carbon disulfide to form thiosemicarbazide intermediate 18a . Cyclization of 18a in basic media (10% NaOH/ethanol) at 225°C for 3–6 hours generates the triazole-3-thione core, followed by methyl group introduction via alkylation with methyl iodide.
Table 1: Reaction Conditions for Classical Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Esterification | Ethyl bromoacetate | Ethanol | 76 | 85 |
| Hydrazinolysis | Hydrazine hydrate | Methanol | 25 | 78 |
| Cyclization | NaOH, CS₂ | Ethanol | 225 | 52–88 |
Catalytic and Solvent Optimization
Triethylamine (2 mol%) in dimethyl sulfoxide (DMSO) accelerates the cyclization step, reducing reaction time from 6 to 3 hours. Ethanol remains the preferred solvent due to its ability to dissolve both polar intermediates and non-polar byproducts, facilitating easier purification via recrystallization.
Alternative Route: Fischer Esterification and Hydrazinolysis
Stepwise Synthesis Protocol
This method starts with Fischer esterification of 2-(4-isobutylphenyl)propanoic acid (1 ) using methanol and sulfuric acid to yield methyl ester 2 . Hydrazinolysis of 2 with hydrazine hydrate produces hydrazide 3 , which undergoes cyclocondensation with methyl isothiocyanate in 10% NaOH/methanol to form 5-substituted-1,2,4-triazole-3-thione 4 . The final step involves thiol-alkylation with 2-chloromethyl-4,6-dimethylpyrimidine in DMF at 60°C, achieving 75% yield after column chromatography.
Table 2: Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 3 | 1724 (C=O) | 1.25 (t, CH₃), 4.05 (s, NH₂) | 39.54 (NCH₃) |
| 4 | 1637 (C=N) | 3.61 (s, NCH₃), 6.81–8.02 (Ar-H) | 179.66 (C=S) |
Yield Enhancement Strategies
Using sulfamic acid as a catalyst during the cyclocondensation step improves yields from 70% to 88% by minimizing side reactions. Refluxing intermediates in a 1:1 DMF/ethanol mixture enhances solubility, particularly for the bulky pyrimidine-thiol moiety.
Challenges in Synthesis and Purification
Solubility Limitations
The target compound exhibits poor solubility in water and polar aprotic solvents, necessitating the use of DMSO or N-methylpyrrolidone (NMP) for large-scale reactions. Recrystallization from ethanol/DMF (3:1) yields pure product with >95% HPLC purity.
Byproduct Formation
Competing reactions during alkylation can generate bis-alkylated byproducts. Adding potassium carbonate as a base suppresses this issue by deprotonating the thiol group selectively.
Analytical Validation of Final Product
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Varied substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of microbial pathogens.
Case Study: Antimicrobial Efficacy
A study conducted on various triazole derivatives, including those similar to 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol, demonstrated their effectiveness against both bacterial and fungal strains. The synthesized compounds were evaluated using agar diffusion methods, revealing promising results against Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Triazole Derivative A | Escherichia coli | Moderate |
| Triazole Derivative B | Staphylococcus aureus | Strong |
| Triazole Derivative C | Candida albicans | Moderate |
Potential Therapeutic Uses
The compound's structure suggests potential applications in treating various diseases due to its ability to interact with biological targets.
Antifungal Applications
The structural features of this compound align with known antifungal agents. Research has indicated that triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is vital for developing new antifungal treatments, especially in light of rising resistance to existing medications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from precursors such as pyrimidines and thiols. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Pathway Example
- Starting Material : 4,6-dimethylpyrimidin-2-thiol.
- Reagents : Formaldehyde or related aldehydes.
- Reaction Conditions : Typically conducted under acidic or basic conditions to facilitate the formation of the triazole ring.
- Characterization : Confirmed through FTIR, NMR (both and ), and elemental analysis.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting cellular processes. For example, it may inhibit DNA synthesis or protein function, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Pyrimidine vs. Morpholine Substituents : The morpholine derivative () exhibits antifungal and antimicrobial activity, likely due to enhanced solubility and membrane interaction. In contrast, pyrimidine-containing analogs (e.g., ) may target nucleotide biosynthesis pathways .
- Alkylthio vs. Aromatic Substituents : Longer alkyl chains (e.g., decylthio in ) improve lipophilicity, enhancing antifungal activity. Aromatic substituents (e.g., 4-chlorobenzyl in ) may stabilize interactions with hydrophobic enzyme pockets .
- The target compound’s pyrimidine-thio group may similarly quench radicals due to sulfur’s electron-donating capacity .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
- Thermal Stability : Pyrimidine-thio derivatives (e.g., target compound) typically exhibit higher melting points (>170°C) due to aromatic stacking and hydrogen bonding .
- Solubility : Morpholine-substituted analogs show improved aqueous solubility compared to purely aromatic derivatives, critical for bioavailability .
Biological Activity
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol (CAS: 637321-25-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and structure-activity relationships (SAR).
The molecular formula of the compound is C10H13N5S2, with a molecular weight of 267.38 g/mol. Its structure includes a triazole ring and a pyrimidine moiety, which are known to enhance biological activity in various derivatives.
Synthesis
The compound can be synthesized through various methods including ultrasound-assisted techniques that improve yield and reaction times. For instance, ultrasound radiation has been shown to facilitate the synthesis of triazole derivatives with significant yields (75–89%) compared to conventional methods .
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated promising results against the HepG2 liver cancer cell line with an IC50 value indicating moderate potency.
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 6d | HepG2 | 13.004 | High |
| 6e | HepG2 | 28.399 | Low |
| 6b | HepG2 | Not specified | Moderate |
The order of activity was found to be consistent with the presence of electron-donating groups on the aryl rings, enhancing the anti-proliferative effects .
The mechanism by which triazole-thiol compounds exert their anticancer effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. Studies have shown that these compounds can induce cytotoxicity through oxidative stress mechanisms and by inhibiting key enzymes involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-donating groups (such as -CH3) at specific positions on the aromatic ring has been correlated with increased potency against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .
Figure 1: Structure-Activity Relationship Overview
SAR Overview
Case Studies
- HepG2 Cell Line Study : In a study evaluating various triazole derivatives, compound 6d was identified as the most potent against HepG2 cells, highlighting the importance of substituent types and positions on anticancer efficacy .
- Comparative Analysis : A comparative analysis involving multiple triazole-thiol derivatives revealed that modifications in the thiol group significantly influenced cytotoxicity profiles across different cancer cell lines including melanoma and breast cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical route involves reacting 4,6-dimethylpyrimidin-2-thiol with a methylating agent (e.g., methyl iodide) to introduce the thioether group, followed by coupling with a triazole-thiol precursor. Key intermediates are purified via recrystallization or column chromatography and characterized using 1H NMR (to confirm methyl group integration and substitution patterns), IR spectroscopy (to identify thiol and triazole functional groups), and elemental analysis (to validate purity within ±0.4% error) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodology :
- 1H NMR : Assigns protons on the pyrimidine (δ 2.4–2.6 ppm for methyl groups) and triazole rings (δ 7.2–8.1 ppm for aromatic protons).
- IR Spectroscopy : Peaks at 2550–2600 cm⁻¹ confirm free thiol groups, while bands at 1500–1600 cm⁻¹ indicate triazole C=N stretching.
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can reaction conditions (temperature, solvent, catalyst) be optimized to improve yield in the synthesis of this compound?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency compared to alcohols .
- Temperature Control : Reactions performed at 60–80°C reduce side-product formation (e.g., disulfide byproducts).
- Catalytic Additives : Use of NaOH or K₂CO₃ accelerates deprotonation of thiol groups, improving reaction kinetics .
- Data Analysis : Yield optimization can be tracked via HPLC (monitoring reaction progress) and TLC (Rf value comparison with standards) .
Q. How can contradictions between elemental analysis and spectral data be resolved during structural validation?
- Case Study : Discrepancies may arise from hydration or solvent retention. For example, if elemental analysis suggests a 0.5% deviation in carbon content, thermogravimetric analysis (TGA) can identify residual solvent, while high-resolution mass spectrometry (HRMS) confirms the exact molecular mass .
Q. What computational strategies are used to predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2 or lanosterol 14-α-demethylase). Parameters include binding affinity (ΔG) and ligand efficiency .
- ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, bioavailability radar) .
- Validation : Compare docking scores with known inhibitors (e.g., co-crystallized ligands from PDB) to prioritize synthesis targets .
Q. How does substituent variation on the triazole ring affect physicochemical properties and bioactivity?
- Experimental Design : Synthesize analogs with substituents like methyl, phenyl, or pyridyl groups.
- Analysis :
- Solubility : Measure via shake-flask method in PBS (pH 7.4) and correlate with logP values.
- Bioactivity : Test in vitro against enzyme targets (e.g., IC₅₀ for kinase inhibition) and cross-reference with docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
